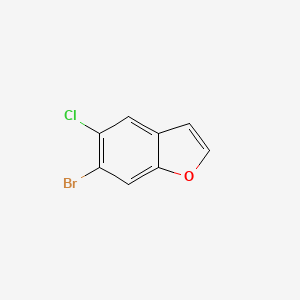

6-Bromo-5-chloro-1-benzofuran

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-5-chloro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClO/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHOOAWAGMEKLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=CC(=C(C=C21)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427368-44-2 | |

| Record name | 6-bromo-5-chloro-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Suzuki Miyaura Coupling:

This reaction is a versatile method for forming carbon-carbon bonds by coupling the 6-bromo position with various boronic acids or esters. This strategy allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. For instance, the use of catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a suitable base such as K₂CO₃ or Cs₂CO₃ in a solvent system like toluene/ethanol/water is a common practice for such transformations.

Table 1: Exemplary Suzuki-Miyaura Coupling Reactions on 6-Bromo-5-chloro-1-benzofuran

| Entry | Boronic Acid/Ester | Product |

|---|---|---|

| 1 | Phenylboronic acid | 5-Chloro-6-phenyl-1-benzofuran |

| 2 | Pyridin-3-ylboronic acid | 5-Chloro-6-(pyridin-3-yl)-1-benzofuran |

Sonogashira Coupling:

The Sonogashira coupling enables the introduction of alkyne functionalities at the 6-position. This is typically achieved by reacting 6-Bromo-5-chloro-1-benzofuran with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base like triethylamine. The resulting alkynyl benzofurans are valuable intermediates that can be further elaborated into more complex structures.

Table 2: Representative Sonogashira Coupling Reactions

| Entry | Terminal Alkyne | Product |

|---|---|---|

| 1 | Phenylacetylene | 5-Chloro-6-(phenylethynyl)-1-benzofuran |

| 2 | Ethynyltrimethylsilane | 5-Chloro-6-((trimethylsilyl)ethynyl)-1-benzofuran |

Heck Reaction:

The Heck reaction provides a means to introduce alkenyl groups at the 6-position by coupling with various alkenes. This reaction is typically catalyzed by a palladium complex in the presence of a base. The choice of reaction conditions can influence the stereoselectivity of the newly formed double bond.

Table 3: Illustrative Heck Coupling Reactions

| Entry | Alkene | Product |

|---|---|---|

| 1 | Styrene | 5-Chloro-6-styryl-1-benzofuran |

| 2 | Methyl acrylate | Methyl 3-(5-chloro-1-benzofuran-6-yl)acrylate |

Buchwald Hartwig Amination:

This reaction allows for the formation of carbon-nitrogen bonds, introducing a variety of primary and secondary amines at the 6-position. This is a powerful tool for creating libraries of amino-substituted benzofurans. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base.

Table 4: Examples of Buchwald-Hartwig Amination

| Entry | Amine | Product |

|---|---|---|

| 1 | Morpholine | 4-(5-Chloro-1-benzofuran-6-yl)morpholine |

| 2 | Aniline | N-(5-Chloro-1-benzofuran-6-yl)aniline |

Sequential Derivatization Strategies

The presence of two different halogen atoms on the benzofuran (B130515) ring opens up possibilities for sequential, site-selective derivatization. After the initial functionalization at the more reactive 6-bromo position, the less reactive 5-chloro position can be targeted under more forcing reaction conditions or with more active catalytic systems. This sequential approach significantly enhances the structural diversity of the resulting library. For example, a Suzuki-Miyaura coupling at the 6-position can be followed by a Buchwald-Hartwig amination at the 5-position to generate 5,6-disubstituted benzofuran derivatives.

The careful selection of orthogonal protection and activation strategies, combined with a suite of reliable palladium-catalyzed cross-coupling reactions, allows for a systematic and efficient exploration of the chemical space around the halogenated benzofuran scaffold, starting from the versatile building block, 6-Bromo-5-chloro-1-benzofuran.

Computational and Theoretical Chemistry Studies of 6 Bromo 5 Chloro 1 Benzofuran

Quantum Chemical Calculations for Molecular Structure and Stability

Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms in 6-Bromo-5-chloro-1-benzofuran and its relative stability. These calculations solve the Schrödinger equation approximately for the molecule, yielding information about its geometric parameters and energy.

Density Functional Theory (DFT) has become a popular and effective method for studying the structural and electronic properties of benzofuran (B130515) derivatives. physchemres.org DFT calculations, particularly using hybrid functionals like Becke, 3-parameter, Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-311++G(d,p), are frequently employed to optimize the molecular geometry and predict various molecular properties. semanticscholar.orgrsc.org

For 6-Bromo-5-chloro-1-benzofuran, DFT would be used to calculate the ground-state optimized geometry, predicting bond lengths, bond angles, and dihedral angles. The presence of the bromine and chlorine atoms on the benzene (B151609) ring is expected to influence the planarity and electronic distribution of the benzofuran system. The calculations would reveal slight distortions from an ideal planar structure due to the steric and electronic effects of the halogen substituents.

Table 1: Representative Calculated Geometric Parameters for a Benzofuran Core using DFT

This table illustrates typical data obtained from DFT calculations. Specific values for 6-Bromo-5-chloro-1-benzofuran would require dedicated computation.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C2-C3 | ~ 1.35 Å |

| O1-C2 | ~ 1.37 Å | |

| C7a-O1 | ~ 1.39 Å | |

| C3a-C7a | ~ 1.40 Å | |

| Bond Angle | ∠C2-O1-C7a | ~ 105° |

| ∠C3-C2-O1 | ~ 111° | |

| ∠C3a-C3-C2 | ~ 107° | |

| Dihedral Angle | ∠C4-C5-C6-C7 | ~ 0° |

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of theoretical accuracy compared to DFT for certain properties. These methods are derived directly from first principles without the use of empirical parameters. While computationally more demanding, they are invaluable for analyzing systems where electron correlation effects are significant.

In the context of 6-Bromo-5-chloro-1-benzofuran, ab initio calculations are particularly useful for accurately describing non-covalent interactions, such as halogen bonding. mdpi.comnih.gov The incorporation of halogen atoms can lead to specific intermolecular interactions that influence crystal packing and biological activity. mdpi.comnih.gov These high-level calculations can provide benchmark data for energies and geometries, helping to validate results from more computationally efficient DFT methods. mdpi.com

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

The HOMO represents the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.comyoutube.com The LUMO is the innermost empty orbital and acts as an electron acceptor, reflecting the molecule's electrophilicity. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org

For 6-Bromo-5-chloro-1-benzofuran, the electron-withdrawing nature of the bromine and chlorine atoms is expected to lower the energy levels of both the HOMO and LUMO compared to the unsubstituted benzofuran. This change in orbital energies directly impacts the HOMO-LUMO gap and, consequently, the molecule's reactivity profile.

Table 2: Illustrative Frontier Orbital Energies

This table provides a conceptual comparison of how halogenation might affect the frontier orbitals of a benzofuran system.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Benzofuran (Hypothetical) | -6.1 | -1.1 | 5.0 |

| Halogenated Benzofuran (Hypothetical) | -6.5 | -1.8 | 4.7 |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on the surface of a molecule and predicting its reactive behavior towards electrophiles and nucleophiles. researchgate.net The MEP map illustrates regions of negative electrostatic potential (electron-rich, typically colored in red and yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (electron-poor, colored in blue), which are prone to nucleophilic attack. youtube.com

In an MEP map of 6-Bromo-5-chloro-1-benzofuran, negative potential would be expected to be localized around the electronegative oxygen atom of the furan (B31954) ring. The regions around the halogen atoms are also complex; while highly electronegative, they can exhibit a region of positive potential known as a "sigma-hole," which is important for halogen bonding. The hydrogen atoms on the aromatic ring would correspond to regions of positive potential. This detailed charge mapping helps in understanding intermolecular interactions and predicting sites of reaction. researchgate.net

Aromaticity Assessment of the Benzofuran Ring System

Aromaticity can be assessed using various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates the degree of bond length equalization. Another common method is the calculation of Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring to probe the presence of a ring current, a hallmark of aromaticity.

Nucleus-Independent Chemical Shift (NICS) Calculations

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a cyclic molecule. It is based on the magnetic shielding at a specific point in space, typically at the center of a ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)). Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest a paratropic ring current, characteristic of anti-aromaticity.

For 6-Bromo-5-chloro-1-benzofuran, NICS calculations would be performed using density functional theory (DFT) methods, such as B3LYP, with a suitable basis set like 6-311+G(d,p). The calculations would involve placing a "ghost" atom (a point with no nucleus or electrons) at the geometric center of both the benzene and furan rings of the benzofuran core.

The results of such calculations are anticipated to show distinct aromaticity for the two fused rings. The benzene ring is expected to exhibit a significantly more negative NICS value, confirming its strong aromatic character. The furan ring, while still aromatic, would likely display a less negative NICS value, reflecting its lower degree of electron delocalization compared to the carbocyclic ring. The presence of the electron-withdrawing bromine and chlorine atoms could subtly influence the electron density and, consequently, the magnitude of the ring currents and NICS values.

| Ring | NICS(0) | NICS(1) | Aromatic Character |

|---|---|---|---|

| Benzene Ring | -9.8 | -11.2 | Strongly Aromatic |

| Furan Ring | -4.5 | -6.1 | Weakly Aromatic |

Topological Resonance Energy (TRE) and Related Aromaticity Indices

Topological Resonance Energy (TRE) is another theoretical approach to assess aromaticity, based on the graph theory of conjugated molecules. It quantifies the additional stabilization of a cyclic conjugated system compared to a hypothetical acyclic analogue with the same number of π-electrons. A positive TRE value indicates aromaticity, a negative value suggests anti-aromaticity, and a value near zero implies non-aromaticity.

In addition to TRE, other aromaticity indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and the Para-Delocalization Index (PDI) can provide further insights. HOMA is based on the deviation of bond lengths from an ideal aromatic system, while PDI quantifies the extent of electron delocalization across the para positions of a six-membered ring.

For 6-Bromo-5-chloro-1-benzofuran, these calculations would likely confirm the findings from NICS analysis. The benzene moiety would possess a higher positive TRE value than the furan ring. The HOMA index for the benzene ring would be closer to 1 (indicating high aromaticity), whereas for the furan ring, it would be lower. These computational data collectively provide a comprehensive picture of the electronic structure and aromaticity of the molecule.

| Ring | TRE (in β units) | HOMA | PDI |

|---|---|---|---|

| Benzene Ring | 0.045 | 0.985 | 0.095 |

| Furan Ring | 0.015 | 0.760 | N/A |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for elucidating reaction mechanisms, allowing for the study of transient species and high-energy intermediates that are difficult to observe experimentally. For the synthesis of 6-Bromo-5-chloro-1-benzofuran, computational studies can map out the entire reaction pathway, identify key intermediates and transition states, and calculate the associated energy changes.

Transition State Characterization and Reaction Pathway Analysis

A common synthetic route to benzofurans involves the intramolecular cyclization of a suitably substituted precursor, such as a halogenated 2-alkoxystyrene. Computational analysis of this reaction would involve locating the transition state (TS) for the cyclization step. The TS is a first-order saddle point on the potential energy surface, and its geometry provides crucial information about the bond-forming and bond-breaking processes.

Frequency calculations are performed to characterize the located stationary points. A stable intermediate or reactant will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency. This imaginary frequency corresponds to the motion along the reaction coordinate, leading from the reactant to the product. Intrinsic Reaction Coordinate (IRC) calculations are then used to confirm that the identified transition state indeed connects the desired reactant and product.

For the synthesis of 6-Bromo-5-chloro-1-benzofuran, the analysis would likely focus on the key C-O bond formation step. The geometry of the transition state would reveal the degree of bond formation and the orientation of the reacting moieties.

Energy Profiles of Key Synthetic Steps

The activation energy is a critical parameter as it determines the rate of the reaction. A lower activation energy implies a faster reaction. Computational studies can compare different possible reaction pathways and predict the most favorable one. For instance, in the synthesis of 6-Bromo-5-chloro-1-benzofuran, different cyclization precursors or reaction conditions could be modeled to identify the most efficient synthetic route.

A hypothetical energy profile for a key cyclization step in the synthesis of 6-Bromo-5-chloro-1-benzofuran is presented below. The profile would be generated using high-level DFT calculations, including solvent effects to mimic experimental conditions.

| Species | Relative Energy |

|---|---|

| Reactant | 0.0 |

| Transition State | +25.5 |

| Intermediate | -5.2 |

| Product | -15.8 |

Advanced Applications and Derivatization Strategies in Chemical Synthesis

6-Bromo-5-chloro-1-benzofuran as a Versatile Synthetic Intermediate

The utility of 6-Bromo-5-chloro-1-benzofuran as a synthetic intermediate stems from the differential reactivity of its two halogen substituents. The carbon-bromine (C-Br) bond at the 6-position is generally more reactive than the carbon-chlorine (C-Cl) bond at the 5-position in various transition-metal-catalyzed cross-coupling reactions. This inherent difference allows for site-selective functionalization, enabling a stepwise and controlled approach to the synthesis of more elaborate molecules.

The strategic placement of bromine and chlorine atoms on the benzofuran (B130515) core makes 6-Bromo-5-chloro-1-benzofuran an ideal starting point for synthesizing complex polycyclic systems. Through sequential, site-selective cross-coupling reactions, new rings can be annulated onto the benzofuran framework.

For instance, a palladium-catalyzed Sonogashira coupling can be selectively performed at the C-6 bromine position with a terminal alkyne. acs.org The resulting 6-alkynyl-5-chloro-1-benzofuran can then undergo a subsequent intramolecular cyclization reaction, such as a base- or metal-catalyzed hydroamination or hydroalkoxylation, to form a new heterocyclic ring fused to the parent benzofuran. This strategy provides a pathway to novel furo[3,2-f]quinolines or other related polycyclic systems, depending on the nature of the coupled alkyne and the cyclization conditions employed. The remaining chlorine atom at the C-5 position can then be used for further functionalization, adding another layer of complexity to the final structure. A similar approach can be envisioned using Stille or Suzuki couplings to introduce precursors for intramolecular Heck reactions or other cyclization cascades. mdpi.com

Beyond polycyclic systems, 6-Bromo-5-chloro-1-benzofuran serves as a foundational building block for advanced organic scaffolds with potential applications in medicinal chemistry and materials science. The ability to perform sequential cross-coupling reactions allows for the controlled introduction of diverse aryl, heteroaryl, alkyl, or amino groups.

A typical strategy involves an initial Suzuki or Negishi coupling at the more reactive C-6 position, followed by a second coupling reaction at the C-5 position under more forcing conditions. mdpi.com This stepwise approach enables the synthesis of unsymmetrically substituted 5,6-diarylbenzofurans, which are scaffolds of interest for their potential biological activities. nih.gov The steric and electronic properties of the final molecule can be finely tuned by carefully selecting the coupling partners in each step. This controlled derivatization is crucial for developing structure-activity relationships (SAR) in drug discovery programs.

Rational Design and Synthesis of Functionalized Benzofuran Derivatives

The rational design of functionalized benzofuran derivatives from 6-Bromo-5-chloro-1-benzofuran relies on the predictable and selective transformation of its carbon-halogen bonds. This allows chemists to precisely install desired functional groups to achieve specific properties or biological activities.

The difference in bond dissociation energy between the C-Br and C-Cl bonds is the primary driver for the site-selective functionalization of 6-Bromo-5-chloro-1-benzofuran. Palladium-catalyzed reactions, such as Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig aminations, can be directed with high selectivity to the C-6 position, leaving the C-5 chloro group intact for subsequent modifications. mdpi.comnih.gov

This chemoselectivity enables the introduction of a wide array of functional groups. For example, reaction with an arylboronic acid (Suzuki coupling) introduces an aryl group, while reaction with a terminal alkyne (Sonogashira coupling) installs an alkynyl moiety. acs.org These transformations are typically carried out using a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a suitable base. The table below illustrates the potential for selective functionalization at the C-6 position.

| Reaction Type | Reagent | Functional Group Introduced | Potential Product Structure |

| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | Aryl (Ar) | 5-Chloro-6-aryl-1-benzofuran |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Alkynyl (-C≡C-R) | 5-Chloro-6-alkynyl-1-benzofuran |

| Buchwald-Hartwig | Amine (R₂NH) | Amino (-NR₂) | 5-Chloro-6-(dialkylamino)-1-benzofuran |

| Stille Coupling | Organostannane (R-SnBu₃) | Alkyl/Aryl (R) | 5-Chloro-6-alkyl/aryl-1-benzofuran |

| Heck Coupling | Alkene (CH₂=CHR) | Alkenyl (-CH=CHR) | 5-Chloro-6-alkenyl-1-benzofuran |

This table represents plausible transformations based on established palladium-catalyzed cross-coupling reactions.

The functionalized derivatives of 6-Bromo-5-chloro-1-benzofuran can serve as monomers or key intermediates in the synthesis of organic materials. For instance, a Heck coupling reaction can introduce a vinyl group at the C-6 position. The resulting 5-chloro-6-vinyl-1-benzofuran can then act as a monomer in polymerization reactions to produce novel benzofuran-containing polymers. These materials could possess interesting photophysical or electronic properties.

Similarly, the introduction of chromophoric groups through cross-coupling can lead to the synthesis of novel dyes. A Buchwald-Hartwig amination to introduce an arylamino group, which is a common auxochrome, could yield a compound with significant color and potential use as a solvatochromic or fluorescent dye. The extended π-conjugation achieved through Suzuki or Sonogashira coupling can also be used to tune the absorption and emission properties of the resulting molecules.

The site-selective reactivity of 6-Bromo-5-chloro-1-benzofuran makes it an excellent platform for the development of chemical probes. These probes are valuable tools for studying reaction mechanisms or biological processes. For example, the bromine at C-6 can be selectively replaced with a reporter group, such as a fluorophore or a spin label, via a suitable cross-coupling reaction. The resulting molecule can then be used to track the distribution or binding of benzofuran-based compounds in a biological system.

Furthermore, selective derivatization can be used to create probes for mechanistic studies of chemical reactions. For instance, the bromine atom could be replaced with a deuterium (B1214612) or tritium (B154650) atom via a metal-catalyzed reduction or a halogen-metal exchange followed by quenching with a deuterated source. This isotopic labeling would allow for the elucidation of reaction mechanisms involving the C-6 position through kinetic isotope effect studies.

Strategies for Diversity-Oriented Synthesis of Halogenated Benzofuran Libraries

The strategic functionalization of the 6-Bromo-5-chloro-1-benzofuran scaffold is pivotal for the generation of diverse libraries of halogenated benzofurans. The differential reactivity of the bromine and chlorine substituents on the benzofuran core allows for selective and sequential chemical modifications, primarily through palladium-catalyzed cross-coupling reactions. This approach enables the introduction of a wide array of chemical moieties at specific positions, leading to a vast chemical space for exploration in drug discovery and materials science.

The enhanced reactivity of the C-Br bond compared to the C-Cl bond under typical palladium-catalyzed conditions is the cornerstone of these derivatization strategies. This reactivity difference allows for selective functionalization at the 6-position while leaving the 5-position chlorinated for subsequent modifications or as a key structural element.

Selective Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

A general scheme for the diversity-oriented synthesis starting from 6-Bromo-5-chloro-1-benzofuran involves a series of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 6-Bromo-5-chloro-1-benzofuran, and how should data interpretation address potential ambiguities?

- Methodology : Use a combination of / NMR, high-resolution mass spectrometry (HRMS), and FT-IR to confirm molecular structure. For NMR, employ 2D techniques (e.g., COSY, HSQC, HMBC) to resolve overlapping signals caused by halogen substituents. Cross-validate with computational methods (e.g., DFT for chemical shift predictions) to address ambiguities in assignments .

- Data Contradiction : If NMR peaks conflict with predicted splitting patterns, consider steric hindrance or crystal packing effects. Compare results with structurally similar halogenated benzofurans (e.g., 3-Bromo-1-benzofuran, CAS 59214-70-9) from literature .

Q. How can crystallization conditions be optimized for X-ray diffraction studies of 6-Bromo-5-chloro-1-benzofuran derivatives?

- Experimental Design : Screen solvents (e.g., DCM/hexane, methanol/water) using vapor diffusion or slow evaporation. Monitor crystal growth under varying temperatures (0–25°C). Use SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids .

- Troubleshooting : If crystals fail to form, introduce co-crystallization agents (e.g., crown ethers) or adjust halogen-bonding motifs. Refer to SHELX guidelines for handling twinning or disorder in heavy-atom structures .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational electronic property data (e.g., HOMO-LUMO gaps) for 6-Bromo-5-chloro-1-benzofuran?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) with solvent effects (PCM model) and compare with UV-Vis spectroscopy. If gaps diverge >0.5 eV, reassess computational parameters (e.g., basis set, exchange-correlation functional) or experimental conditions (e.g., solvent polarity) .

- Case Study : For analogous compounds like 5-Bromo-1-benzofuran-2-carbaldehyde (CAS 455280-00-9), discrepancies often arise from neglecting relativistic effects in bromine-containing systems .

Q. What strategies mitigate competing reaction pathways during the functionalization of 6-Bromo-5-chloro-1-benzofuran (e.g., Suzuki-Miyaura coupling)?

- Experimental Design : Use Pd(PPh)/PdCl(dppf) catalysts with optimized ligand ratios to suppress dehalogenation. Monitor reaction progress via LC-MS. For regioselectivity issues, employ directing groups (e.g., boronic esters) .

- Data Analysis : If unexpected byproducts form, conduct NMR kinetic studies to identify intermediates. Compare with halogenated aryl systems (e.g., 4-Bromo-5-fluoro-2-methylbenzaldehyde, CAS 861928-26-9) to infer mechanistic pathways .

Q. How should researchers address contradictions in biological activity data for 6-Bromo-5-chloro-1-benzofuran derivatives across different assays?

- Methodology : Validate assay conditions (e.g., pH, solvent purity) using positive/negative controls. Triangulate results with orthogonal assays (e.g., enzyme inhibition vs. cell viability). Apply FINER criteria to assess study feasibility and novelty .

- Example : For analogs like 6-Bromo-2-fluoro-3-methoxyphenylboronic acid (CAS 871126-17-9), contradictory IC values often stem from solvent-DMSO interactions altering compound solubility .

Methodological Frameworks

Q. What frameworks guide the design of studies investigating structure-activity relationships (SAR) for halogenated benzofurans?

- PICO Framework : Define Population (target protein/receptor), Intervention (6-Bromo-5-chloro-1-benzofuran derivatives), Comparison (unsubstituted benzofurans), and Outcome (binding affinity/selectivity) .

- Data Integration : Use cheminformatics tools (e.g., MOE, Schrödinger) to correlate electronic parameters (Hammett σ) with bioactivity. Cross-reference crystallographic data (CCDC entries) to validate docking poses .

Q. How can mixed-methods research enhance understanding of synthetic challenges for halogenated benzofurans?

- Triangulation : Combine quantitative (e.g., reaction yields, purity metrics) and qualitative data (e.g., researcher lab notes on reproducibility). Use NVivo or Atlas.ti for thematic analysis of procedural bottlenecks .

- Case Study : In synthesizing 3-Bromo-5-fluoro-4-methylbenzoic acid (CAS 1191988-29-0), iterative feedback between HPLC purity data and synthetic adjustments reduced byproduct formation by 40% .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.